molecular formula C6H4BrCl2N B1287617 5-Bromo-2,4-dichloroaniline CAS No. 258344-01-3

5-Bromo-2,4-dichloroaniline

Cat. No. B1287617
M. Wt: 240.91 g/mol
InChI Key: XOVRCEWAVBWIGX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloroaniline is a halogenated aniline derivative that has been explored for its potential in synthesizing various compounds with antimicrobial properties. The presence of bromine and chlorine substituents on the aromatic ring of aniline makes it a versatile intermediate for chemical reactions aimed at producing pharmacologically active molecules or novel materials with specific characteristics.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2,4-dichloroaniline has been reported in the literature. For instance, the synthesis of new antimicrobials involved the creation of N-derivatives of 2,5-dichloroaniline, including 2,5-dichloro-4-bromo-aniline, which showed strong antibacterial activities against Staphylococcus aureus in vitro . This indicates that 5-bromo-2,4-dichloroaniline and its derivatives can be synthesized and have potential as antimicrobial agents.

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-2,4-dichloroaniline has been characterized using techniques such as X-ray crystallography. For example, a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was synthesized and its structure was determined, revealing a monoclinic space group and specific cell parameters, which suggests that the bromo- and chloro-substituted anilines can form stable crystalline structures .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-bromo-2,4-dichloroaniline has been studied, showing that they can undergo regioselective reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form a specific aminopyrimidine as the main product . Additionally, 5-bromopenta-2,4-diynenitrile, a related compound, was shown to react with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine reactant . These studies demonstrate the chemical versatility of bromo- and chloro-substituted anilines in forming a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,4-dichloroaniline derivatives can be inferred from related compounds. For example, the Schiff base mentioned earlier has a specific gravity and crystallographic parameters that contribute to its stability and potential intermolecular interactions . The regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia also highlights the importance of intramolecular and intermolecular hydrogen bonding in the crystalline network of the resulting compound . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in material science and pharmaceuticals.

Scientific Research Applications

Crystallographic Studies

5-Bromo-2,4-dichloroaniline and related halogeno-aniline derivatives are extensively used in crystallographic studies. These compounds, due to their unique molecular structures, assist in forming infinite chains along short-axis directions via hydrogen bonds, offering insights into molecular interactions and crystal formation (Ferguson et al., 1998).

Antimicrobial Properties

Studies have explored the synthesis of derivatives of 5-Bromo-2,4-dichloroaniline for their potential antimicrobial activities. For example, derivatives like 2-hydroxy-5-bromobenzoyl have demonstrated strong antibacterial activities, suggesting their utility in developing new antimicrobial agents (Kimura et al., 1962).

Electrochemical Analysis

The electrochemical oxidation of compounds like 5-Bromo-2,4-dichloroaniline is a significant area of research, especially in understanding their behavior in different solutions like acetonitrile. These studies contribute to the knowledge of chemical processes like dimerization and halogenation, which are crucial in various industrial applications (Kádár et al., 2001).

X-Ray Crystallography

X-ray crystallography analysis of reactions involving 5-Bromo-2,4-dichloroaniline has provided valuable information about regioselective displacement reactions. This research is vital in the field of organic chemistry for understanding the mechanisms of complex reactions and the formation of new compounds (Doulah et al., 2014).

Toxicological Studies

While not directly focusing on 5-Bromo-2,4-dichloroaniline, related haloanilines have been studied for their nephrotoxic effects. Such research helps in assessing the safety and environmental impact of chemicals used in various industries (Hong et al., 2000).

Safety And Hazards

5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .

Future Directions

While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.

properties

IUPAC Name

5-bromo-2,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVRCEWAVBWIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615860
Record name 5-Bromo-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloroaniline

CAS RN

258344-01-3
Record name 5-Bromo-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG Wubbels, RL Letsinger - Journal of the American Chemical …, 1974 - ACS Publications
Nitrobenzene and monosubstituted nitrobenzenes (substituents: 2-Br and-N02; 3-Br,-N02)-CHO,-OH, and-OCH3; 4-Br,-N02,-Cl,-CHO, and-OH) are found to react photochemically in …
Number of citations: 30 pubs.acs.org

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